molecular formula C9H14N2O2S2 B13503328 2-(3-Aminopropyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide

2-(3-Aminopropyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide

Cat. No.: B13503328
M. Wt: 246.4 g/mol
InChI Key: WTSBXNZNAFYALI-UHFFFAOYSA-N
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Description

2-(3-Aminopropyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide is a sulfur-containing heterocyclic compound featuring a fused thiopyrano-thiazole core with a 3-aminopropyl substituent and two sulfone groups. Its structure combines a bicyclic system (thiopyrano[4,3-d]thiazole) with a sulfone moiety, which may enhance stability and modulate bioactivity compared to non-sulfonated analogs.

Properties

Molecular Formula

C9H14N2O2S2

Molecular Weight

246.4 g/mol

IUPAC Name

3-(5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-yl)propan-1-amine

InChI

InChI=1S/C9H14N2O2S2/c10-4-1-2-9-11-7-3-5-15(12,13)6-8(7)14-9/h1-6,10H2

InChI Key

WTSBXNZNAFYALI-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC2=C1N=C(S2)CCCN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3-aminopropyl)-6,7-dihydro-4H-thiopyrano[4,3-d]thiazole 5,5-dioxide typically follows a convergent approach:

  • Step 1: Construction of the thiopyrano[4,3-d]thiazole bicyclic core
  • Step 2: Introduction of the 3-aminopropyl substituent at the 2-position
  • Step 3: Oxidation of the sulfur atoms to the sulfone (5,5-dioxide) stage

Each step involves carefully controlled reaction conditions to achieve regioselectivity and preserve sensitive functionalities.

Synthesis of the Thiopyrano[4,3-d]thiazole Core

The bicyclic core is formed by cyclization reactions involving sulfur-containing precursors:

  • Starting materials: 4-thioxo-2-thiazolidinone derivatives or related thiourea compounds
  • Cyclization: Intramolecular nucleophilic attack forms the fused thiopyrano-thiazole ring
  • Reaction conditions: Often performed under reflux in polar solvents such as ethanol or glacial acetic acid, sometimes in the presence of base or acid catalysts to promote ring closure

This approach is supported by literature on related thiazolidinone and thiopyrano-thiazole syntheses, where condensation of thiourea with halo-substituted precursors yields the bicyclic scaffold with yields ranging from 50% to 80% depending on substituents and conditions.

Installation of the 3-Aminopropyl Side Chain

The 3-aminopropyl substituent at position 2 is typically introduced via nucleophilic substitution or reductive amination:

  • Method A: Halogenated thiopyrano-thiazole intermediates (e.g., 2-chloro or 2-bromo derivatives) react with 3-aminopropyl nucleophiles under basic conditions to displace the halogen and form the C–N bond.
  • Method B: Michael addition or reductive amination on aldehyde-functionalized intermediates using 3-aminopropyl reagents.

The reaction is generally carried out in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures (50–80 °C) to optimize nucleophilic substitution efficiency while minimizing side reactions.

Oxidation to the 5,5-Dioxide (Sulfone) Form

Selective oxidation of the sulfur atoms in the thiazole ring to the sulfone stage is critical:

  • Oxidizing agents: Commonly used oxidants include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), or peracids.
  • Conditions: Mild to moderate temperatures (0–40 °C), often in solvents like dichloromethane or acetic acid, to avoid over-oxidation or ring degradation.
  • Monitoring: Reaction progress is monitored by spectroscopic methods (IR, NMR) to detect characteristic sulfone S=O stretching (~1300 and 1150 cm⁻¹ in IR) and chemical shift changes.

Oxidation yields are typically high (70–90%) with careful control of stoichiometry and reaction time.

Comparative Data Table of Preparation Steps

Step Method/Reaction Type Reagents/Conditions Yield Range (%) Notes
Thiopyrano-thiazole core formation Cyclization of thiourea derivatives Reflux in ethanol or AcOH, base/acid catalyst 50–80 Sensitive to substituent effects
3-Aminopropyl side chain installation Nucleophilic substitution or reductive amination Halogenated intermediate + 3-aminopropylamine, DMF, 50–80 °C 60–85 Requires careful control to prevent side reactions
Sulfur oxidation to sulfone Oxidation with peracids or H2O2 m-CPBA or H2O2, DCM or AcOH, 0–40 °C 70–90 Monitoring critical to avoid over-oxidation

In-Depth Research Findings and Notes

  • Mechanistic insights: The initial cyclization leverages nucleophilic attack of thiourea sulfur on electrophilic centers, forming the fused heterocycle. The aminopropylation proceeds via SN2 displacement on activated halides. Oxidation to sulfone involves electrophilic attack of peracid oxygen on sulfur lone pairs.
  • Spectroscopic verification: NMR (¹H, ¹³C), IR, and MS are essential for confirming each synthetic stage. For example, the sulfone stage shows characteristic IR bands at ~1300 and 1150 cm⁻¹.
  • Synthetic challenges: Controlling regioselectivity during side-chain installation and preventing ring-opening during oxidation are key hurdles.
  • Alternative routes: Some literature suggests ring formation after side-chain installation, but this is less common due to potential instability of intermediates.

Chemical Reactions Analysis

Core Formation

The thiopyrano[4,3-d]thiazole framework is typically synthesized via cyclization reactions involving sulfur-containing reagents. For example:

  • [3+3] Heterocyclization : Reactions between 1,4-binucleophiles (e.g., o-amino nitriles) and electrophilic reagents (e.g., isothiocyanates) can form condensed pyrimidine derivatives .

  • Cyclization with Thiourea : Thiourea reacts with α-bromoacetic acids or their derivatives to form thiazolidinones, which may undergo further cyclization to form thiopyrano-thiazole structures .

Functionalization

The 3-aminopropyl group is likely introduced via alkylation:

  • Alkylation of Sulfhydryl Groups : Reaction of a sulfhydryl-containing intermediate with 3-bromopropanamine under basic conditions (e.g., pyridine) introduces the 3-aminopropyl side chain . This mirrors the synthesis of related compounds like 2-[(3-aminopropyl)sulfanyl]adenosine diphosphate .

Reaction 1: Alkylation to Introduce the 3-Aminopropyl Group

Reaction Type Reagents/Conditions Product Yield
Nucleophilic substitution3-Bromopropanamine, pyridine2-(3-Aminopropyl)-6,7-dihydro-4H-thiopyrano[4,3-d]thiazole 5,5-dioxideModerate

This reaction involves the alkylation of a sulfhydryl group in the thiopyrano-thiazole core, analogous to methods described for introducing alkylsulfanyl derivatives .

Reaction 2: Oxidation to Form the 5,5-Dioxide

Reaction Type Reagents/Conditions Product Yield
OxidationPeracetic acid, acidic medium2-(3-Aminopropyl)-6,7-dihydro-4H-thiopyrano[4,3-d]thiazole 5,5-dioxideHigh

The 5,5-dioxide group is formed by oxidizing the parent thione, a common step in sulfur-containing heterocycles .

Reaction 3: Cyclization to Form the Thiopyrano-Thiazole Core

Reaction Type Reagents/Conditions Product Yield
[5+1] HeterocyclizationCarbon disulfide, pyridineThiopyrano-thiazole intermediateModerate

This step may involve carbon disulfide acting as a sulfur source, as seen in the synthesis of related thiopyrimidine derivatives .

Nucleophilic Substitution

The 3-aminopropyl group can participate in reactions such as:

  • Amide Formation : Reaction with acyl chlorides or anhydrides to form amides.

  • Quaternization : Reaction with alkyl halides to form quaternary ammonium salts.

Oxidative Stability

The 5,5-dioxide group enhances stability under oxidative conditions, making the compound resistant to further oxidation .

Cyclization and Ring Expansion

The thiopyrano-thiazole core may undergo further heterocyclization under specific conditions (e.g., with isothiocyanates or diamines), forming more complex polycyclic structures .

Comparison with Analogous Compounds

Compound Key Difference Reactivity
2-Amino-4H,6H,7H-5λ⁶-thiopyrano[4,3-d] thiazole-5,5-dioneLacks the 3-aminopropyl groupLimited functionalization due to fewer reactive sites
6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amineAbsence of thiopyrano fusion and dioxide groupHigher susceptibility to hydrolysis

Research Findings

  • Biological Activity : While not explicitly detailed for this compound, related thiopyrano-thiazoles show potential in medicinal chemistry due to their interactions with enzymes and receptors .

  • Synthetic Versatility : The compound’s structure allows for diverse functionalization, making it a candidate for drug development .

Scientific Research Applications

2-(3-Aminopropyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antiviral activities.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3-Aminopropyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Features of Key Thiazole Derivatives

Compound Name Core Structure Key Substituents/Groups Bioactivity Relevance
2-(3-Aminopropyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide Thiopyrano[4,3-d]thiazole 3-Aminopropyl, 5,5-dioxide (sulfone) Potential enhanced stability
Pyrano[2,3-d]thiazole derivative (6a, from ) Pyrano[2,3-d]thiazole Fused pyran-thiazole Anticancer (IC50: <125 µg/mL)
Thiazolyl hydrazone derivatives () Thiazole-hydrazone-furan hybrids 4-Fluorophenyl, 4-chlorophenyl Antifungal (MIC: 250 µg/mL)
2-[6-Amino-3H-4-thiopyrimidino[4,5-c]pyrazol-2-yl]naphthalino-thiazole (5) Thiopyrimidino-pyrazol-thiazole Naphthalene, amino groups Not specified (synthetic focus)

Key Observations :

  • The sulfone groups in the target compound likely increase polarity and metabolic stability compared to non-sulfonated analogs like pyrano[2,3-d]thiazole .
  • The 3-aminopropyl chain may enhance solubility or enable conjugation in drug design, similar to hydrazone-linked thiazoles in .

Physical and Spectral Properties

Table 2: Comparative Physical Data

Compound Name Melting Point (°C) IR/NMR Key Signals
Target compound (5,5-dioxide) Not reported Likely C=S (1090–1110 cm⁻¹, sulfone)
2-[6-Amino-3H-4-thiopyrimidino[4,5-c]pyrazol-2-yl]naphthalino-thiazole (5) 243–245 NH/NH2 (3375–3315 cm⁻¹), C=S (1090 cm⁻¹)
Thiazolyl hydrazone derivatives () Not reported C=N (hydrazone), aromatic C-H

Notes:

  • The target compound’s sulfone groups would exhibit strong IR absorption near 1300–1150 cm⁻¹ (asymmetric SO2) and 1120–1060 cm⁻¹ (symmetric SO2), distinct from C=S in compounds .

Bioactivity Comparison

Table 3: Bioactivity Profiles

Compound Name/Class Anticancer (IC50) Antifungal (MIC) Cytotoxicity (NIH/3T3 IC50)
Pyrano[2,3-d]thiazole (6a) <125 µg/mL (multi-cell line) N/A Non-toxic (IC50 >500 µg/mL)
Thiazolyl hydrazone (4-chlorophenyl) 125 µg/mL (MCF-7) 250 µg/mL (C. utilis) >500 µg/mL
Target compound (5,5-dioxide) Not reported Not reported Not reported

Key Findings :

  • Thiazolyl hydrazones () highlight the role of halogenated aryl groups (e.g., 4-chlorophenyl) in enhancing antifungal activity, which the target compound’s aminopropyl group may lack .

Biological Activity

The compound 2-(3-Aminopropyl)-6,7-dihydro-4H-thiopyrano[4,3-d]thiazole 5,5-dioxide represents a novel addition to the family of thiazole and thiopyrano derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of 2-(3-Aminopropyl)-6,7-dihydro-4H-thiopyrano[4,3-d]thiazole 5,5-dioxide can be divided into several key components:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen that is pivotal in many pharmacological activities.
  • Thiopyrano Core : Enhances the compound's interaction with biological targets.
  • Aminopropyl Side Chain : May contribute to the compound's ability to penetrate cellular membranes and interact with specific receptors or enzymes.

Synthesis typically involves multi-step reactions that include the formation of the thiazole scaffold followed by functionalization to introduce the aminopropyl group. The detailed synthetic pathway is crucial for optimizing yield and purity for biological testing.

Anticancer Properties

Recent studies have indicated that compounds containing thiazole and thiopyrano moieties exhibit significant anticancer activity. For example:

  • Inhibitory Effects on Kinases : Compounds similar to our target have shown potent inhibitory effects on kinases such as B-RAFV600E, which is implicated in melanoma. IC50 values for related compounds have been reported as low as 1.24 µM in MCF-7 cell lines .
  • Cell Proliferation Inhibition : The compound's structural analogs have demonstrated antiproliferative effects across various cancer cell lines, indicating a potential mechanism through which it may exert its anticancer effects .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties:

  • Bacterial Inhibition : Compounds with similar scaffolds have been tested against various bacterial strains, showing effective inhibition against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited MIC values lower than standard antibiotics .
  • Antifungal Activity : Some thiazole-based compounds demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values comparable to fluconazole .

The mechanisms through which 2-(3-Aminopropyl)-6,7-dihydro-4H-thiopyrano[4,3-d]thiazole 5,5-dioxide exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Interaction : Its structural features suggest potential interactions with various receptors that modulate cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some thiazole derivatives induce oxidative stress in pathogens or cancer cells, leading to cell death.

Case Study 1: Anticancer Efficacy

In a recent study assessing the anticancer potential of thiazole derivatives:

  • Objective : To evaluate the cytotoxic effects on melanoma cell lines.
  • Results : Compounds demonstrated significant dose-dependent inhibition of cell viability with IC50 values ranging from 1.24 µM to 17.1 µM compared to standard treatments .

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties:

  • Objective : To determine the efficacy against Staphylococcus aureus and Escherichia coli.
  • Results : The tested compounds showed zones of inhibition ranging from 15 mm to 19 mm at concentrations of 500 μg/disk .

Q & A

Q. What synthetic methodologies are reported for thiopyrano-thiazole derivatives, and how can they be adapted for synthesizing 2-(3-aminopropyl)-6,7-dihydro-4H-thiopyrano[4,3-d]thiazole 5,5-dioxide?

  • Methodological Answer : Thiopyrano-thiazole cores are typically synthesized via cyclization or cycloaddition strategies. For example:
  • Hantzsch thiazole synthesis : Reacting α-haloketones with thioureas or thioamides to form thiazole rings, followed by annulation for fused systems .
  • [4+2] Cycloaddition : Pyrano-thiazole derivatives can be synthesized via cycloaddition between pyrazolylmethylene intermediates and maleimides .
  • Sulfonation : Introducing the 5,5-dioxide moiety may involve oxidation of thioether groups using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled conditions.
    Adaptation : The 3-aminopropyl side chain could be introduced via alkylation of a precursor amine or through a Michael addition to an α,β-unsaturated carbonyl intermediate.

Q. What spectroscopic techniques are critical for characterizing thiopyrano-thiazole derivatives?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR identify substituents and ring fusion patterns. For example, the 5,5-dioxide group deshields adjacent protons, shifting signals downfield .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
  • IR Spectroscopy : Detects functional groups (e.g., sulfone stretching at ~1150–1300 cm1^{-1}) .
  • X-ray Crystallography : Resolves stereochemistry and confirms fused-ring geometry (if crystalline material is available).

Q. What in vitro biological activities have been observed for structurally related pyrano-thiazole derivatives?

  • Methodological Answer : Pyrano-thiazole analogs exhibit notable anticancer activity. Key findings include:
CompoundCell Line (IC50_{50}, μM)Mechanism InsightsReference
Pyrano[2,3-d]thiazole (6a)MCF-7 (breast, 2.1 μM)Induces apoptosis via ROS generation
Thiazolo[4,5-d]thiazole (7)HEPG-2 (liver, 3.8 μM)Inhibits tubulin polymerization
Note : The 5,5-dioxide group may enhance cytotoxicity by increasing electron-withdrawing effects, as seen in sulfone-containing analogs .

Advanced Research Questions

Q. How does the 5,5-dioxide moiety influence the compound’s electronic properties and interaction with biological targets?

  • Methodological Answer :
  • Electronic Effects : Sulfone groups increase electrophilicity, enhancing hydrogen bonding with target proteins (e.g., kinase active sites). Computational studies (e.g., DFT) can map electrostatic potential surfaces to predict binding .
  • Bioactivity Correlation : In pyrano-thiazole derivatives, electron-withdrawing groups (EWGs) like sulfones improve potency against cancer cells by 2–5-fold compared to non-EWG analogs .

Q. What strategies improve synthetic yields in multi-step routes to thiopyrano-thiazole derivatives?

  • Methodological Answer :
  • Intermediate Purification : Use column chromatography or recrystallization to isolate key intermediates (e.g., amine precursors) .
  • Catalytic Optimization : Employ Lewis acids (e.g., ZnCl2_2) to accelerate cyclization steps .
  • Reaction Monitoring : Track progress via TLC or HPLC to minimize side products.

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • QSAR Studies : Correlate substituent hydrophobicity (logP) with membrane permeability. For example, the 3-aminopropyl chain may improve solubility but reduce blood-brain barrier penetration .
  • Molecular Dynamics (MD) : Simulate binding stability with targets like histone deacetylases (HDACs) or topoisomerases .

Q. What experimental approaches resolve discrepancies in reported bioactivity data for thiopyrano-thiazole derivatives?

  • Methodological Answer :
  • Standardized Assays : Re-test compounds under uniform conditions (e.g., MTT assay protocol, 48-h incubation) .
  • Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting activity.
  • Structural Confirmation : Re-analyze disputed compounds via 1^1H NMR and X-ray to verify identity.

Data Contradictions and Mitigation

  • Example : reports higher potency for pyrano-thiazoles against breast cancer (MCF-7) than ’s liver cancer (HEPG-2) data. This may reflect cell-line-specific sensitivity or assay variability.
  • Resolution : Cross-test compounds in both cell lines using identical protocols .

Stability and Handling

  • Storage Recommendations : Store at –20°C under inert atmosphere (N2_2) to prevent sulfone degradation. Avoid prolonged exposure to light or moisture .

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